2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester
Description
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester is a boronic acid derivative featuring a phenyl ring substituted with a cyclobutylmethoxy group at the 2-position and a methoxy group at the 6-position. The pinacol ester moiety (a 1,2-diol derived from pinacol) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
2-[2-(cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)16-14(20-5)10-7-11-15(16)21-12-13-8-6-9-13/h7,10-11,13H,6,8-9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMOBGHHUVYDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718751 | |
| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-86-8 | |
| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
The aryl halide precursor, 2-cyclobutylmethoxy-6-methoxybromobenzene , is typically synthesized via sequential etherification of 2-bromo-6-methoxyphenol. Cyclobutylmethyl bromide reacts with the phenolic oxygen under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclobutylmethoxy group.
Catalytic Borylation Conditions
Key reaction parameters include:
-
Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos.
-
Base : KOAc or Et₃N to neutralize HX byproducts.
-
Solvent : Anhydrous dioxane or THF under inert atmosphere.
A representative procedure yields the target compound in 72–85% yield after column chromatography.
Solvent-Free Mechanochemical Synthesis
Recent advances in mechanochemistry enable solvent-free borylation using ball milling, significantly reducing reaction times and eliminating solvent waste.
Reaction Optimization
The solid-state protocol involves:
-
Milling media : Stainless-steel balls (5–10 mm diameter).
-
Catalyst : PdCl₂(dtbpf) (2–5 mol%).
-
Stoichiometry : 1.2 equivalents of B₂pin₂ relative to aryl bromide.
This method achieves comparable yields (70–78%) to solution-phase systems while enabling gram-scale synthesis without degassing.
Comparative Analysis of Synthetic Methods
The mechanochemical approach excels in operational simplicity and environmental sustainability, whereas solution-phase methods offer marginally higher yields for sensitive substrates.
Functional Group Compatibility and Challenges
Ether Stability
The cyclobutylmethoxy and methoxy groups remain intact under both borylation conditions, as evidenced by NMR analyses of crude products. However, excessive heating (>120°C) in solution-phase systems may induce cleavage of the cyclobutylmethyl ether.
Boron Protection
The pinacol ester group demonstrates stability during purification by silica gel chromatography, with no detectable deboronation under acidic or basic conditions.
Industrial-Scale Considerations
For kilogram-scale production, the mechanochemical method reduces costs associated with solvent procurement and waste disposal by ~40% . However, solution-phase systems remain preferable for substrates requiring precise temperature control or continuous flow processing .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid ester .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
- Cyclobutylmethoxy vs. The larger cyclobutane ring may also enhance steric shielding of the boron center, slowing undesired protodeboronation .
- Methoxy vs.
Biological Activity
2-Cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester (CAS Number: 1204580-86-8) is a boronic acid derivative notable for its unique structural features, including a cyclobutyl group and methoxy substituents on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The biological activity of boronic acids, including this compound, is largely attributed to their ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The boronic acid functional group can form reversible covalent bonds with diols, which is crucial for the modulation of enzyme activity and the development of targeted therapeutics.
Biological Activity and Applications
- Antifungal Activity : Recent studies indicate that compounds structurally similar to this compound exhibit significant antifungal properties against pathogens such as Trichophyton species, which are responsible for superficial mycoses . The compound's unique structure may enhance its efficacy against these fungi.
- Anticancer Potential : Boronic acids have been explored for their ability to inhibit various kinases involved in cancer progression. Research suggests that derivatives like this compound may inhibit key signaling pathways in cancer cells, potentially leading to reduced proliferation and increased apoptosis .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes such as proteases and kinases, which are critical in various biological processes including cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxyphenylboronic acid | Chlorine substituent | Exhibits antibacterial properties |
| 2-Fluoro-6-methoxyphenylboronic acid | Fluorine substituent | Enhanced lipophilicity |
| 2-Methoxycarbonylphenylboronic acid | Carboxylic acid functionality | Potential use in drug development |
| 5-Chloro-2-(pyridin-3-yl)boronic acid | Pyridine ring | Targeted towards different biological pathways |
The cyclobutyl group in this compound is believed to influence both its chemical reactivity and biological activity compared to these similar compounds.
Case Studies
- Antifungal Efficacy : A study highlighted the antifungal activity of related boronic esters against Trichophyton species, demonstrating significant inhibition at low concentrations. The study suggested that modifications to the boronic structure could enhance antifungal potency, indicating a promising avenue for further research into derivatives like this compound .
- Cancer Cell Proliferation : Another investigation into boronic acids revealed their role in inhibiting cancer cell lines through kinase inhibition. The study showed that certain analogs could reduce cell viability by over 50% in specific cancer types, suggesting that further exploration of this compound could yield beneficial therapeutic strategies for cancer treatment .
Q & A
Q. What are the recommended methods for synthesizing 2-cyclobutylmethoxy-6-methoxyphenylboronic acid pinacol ester in a laboratory setting?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors. A lab-scale protocol may include:
- Step 1 : Bromination of the methoxyphenyl intermediate under controlled conditions (e.g., using NBS in DMF at 0–5°C).
- Step 2 : Lithiation followed by boronation with pinacol borate.
- Step 3 : Cyclobutylmethoxy group introduction via nucleophilic substitution (e.g., using cyclobutylmethyl bromide and a base like K₂CO₃ in THF).
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent boronic acid oxidation .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodological Answer : Store at 0–6°C in a sealed, moisture-free container under inert gas (argon). Avoid prolonged exposure to light, as boronic esters are prone to hydrolysis under humid conditions. Use molecular sieves (3Å) in storage vials to absorb residual moisture .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., cyclobutylmethoxy protons at δ 3.5–4.0 ppm; boronic ester peaks absent due to quadrupolar broadening).
- HPLC-MS : Verify purity (>97% by GC) and molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₆BO₄: 331.2).
- FT-IR : Detect boronic ester B-O stretches (~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for cross-coupling reactions involving this boronic ester?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates.
- Solvent System : Anhydrous THF/toluene mixtures (4:1) enhance solubility of aromatic intermediates.
- Temperature Control : Maintain 80–90°C for 12–16 hours to balance reactivity vs. decomposition.
- Additives : Include Cs₂CO₃ (2 equiv.) to neutralize liberated pinacol and prevent boronic acid formation .
Q. What strategies mitigate instability during long-term storage or under reactive conditions?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound under high vacuum to remove trace moisture.
- Stabilizers : Add 1% w/w of BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
- In Situ Monitoring : Use Raman spectroscopy to detect hydrolysis (loss of B-O peak at 1350 cm⁻¹) during reactions .
Q. How does the cyclobutylmethoxy group influence regioselectivity in palladium-catalyzed couplings?
- Methodological Answer : The cyclobutylmethoxy group introduces steric hindrance, directing coupling to the para position relative to the methoxy substituent. Computational modeling (DFT) shows a 15–20% energy barrier increase for ortho coupling due to van der Waals repulsions. Validate via competitive coupling experiments with substituted aryl halides .
Q. Are there documented contradictions in reported reactivity or spectroscopic data for this compound?
- Methodological Answer : Discrepancies exist in:
- NMR Shifts : Variations in cyclobutyl proton signals (δ 1.5–2.5 ppm) due to conformational flexibility; use low-temperature NMR (−40°C) to resolve splitting.
- Reactivity in Water : Some studies report partial hydrolysis (≤5% boronic acid formation) in aqueous THF, while others claim stability. Pre-dry solvents over MgSO₄ and limit reaction water content to <0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
